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molecular formula C13H20N2O4S B8808951 Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]- CAS No. 68540-79-4

Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]-

Cat. No. B8808951
M. Wt: 300.38 g/mol
InChI Key: BVTDOTROSKUSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05541024

Procedure details

As shown in Eq. 1 (above), o-acetanisidide (100 gms., 0.605 mole) was added in portions to 200 ml of chlorosulfonic acid at about 50° C. (cooling was necessary). After the addition, the amber solution was heated at about 50° to 60° C. for four hours, cooled to room temperature and carefully added to an ice water mixture (1.5 kg). A white precipitate was collected, washed free of acid, and pressed dry. A portion of sulfonyl chloride (0.100 mole) was dissolved in 100 ml of tetrahydrofuran and treated with 16.1 gms (0.221 mole) of n-butylamine (exotherm to 50° C.). The reaction mixture was refluxed an additional 15 minutes, the condenser removed, and the solvent removed by heating. The white crystalline solid that remained was slurried with 100 ml of water, collected and dried to give 27.7 gms (92.4 percent) of the sulfonamide (melting point 115°-117° C).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
16.1 g
Type
reactant
Reaction Step Five
Yield
92.4%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].Cl[S:14]([OH:17])(=O)=[O:15].S(Cl)(Cl)(=O)=O.[CH2:23]([NH2:27])[CH2:24][CH2:25][CH3:26]>O1CCCC1>[C:2]([NH:4][C:5]1[CH:6]=[C:7]([S:14]([NH:27][CH2:23][CH2:24][CH2:25][CH3:26])(=[O:17])=[O:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12])(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(=O)NC1=CC=CC=C1OC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
ice water
Quantity
1.5 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
16.1 g
Type
reactant
Smiles
C(CCC)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(cooling was necessary)
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the amber solution was heated at about 50° to 60° C. for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
A white precipitate was collected
WASH
Type
WASH
Details
washed free of acid
CUSTOM
Type
CUSTOM
Details
pressed dry
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed an additional 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the condenser removed
CUSTOM
Type
CUSTOM
Details
the solvent removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C=CC1OC)S(=O)(=O)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: PERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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